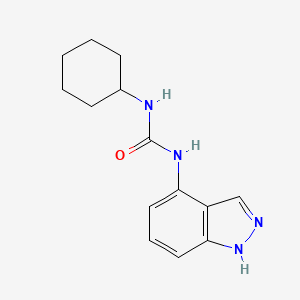
1-cyclohexyl-3-(1H-indazol-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(1H-indazol-4-yl)urea is a chemical compound with the molecular formula C14H18N4O. It is known for its unique structure, which combines a cyclohexyl group with an indazole moiety through a urea linkage.
作用機序
Target of Action
Similar compounds with an indazole moiety have been found to exhibit antiproliferative activity, suggesting potential targets within neoplastic cell lines .
Mode of Action
Compounds with similar structures have been observed to inhibit cell growth, indicating a potential interaction with cellular proliferation pathways .
Biochemical Pathways
Related compounds have been found to cause a block in the g0–g1 phase of the cell cycle , suggesting that this compound may also interact with cell cycle regulation pathways.
Result of Action
Related compounds have been observed to inhibit cell growth in various neoplastic cell lines , suggesting potential antineoplastic effects.
準備方法
The synthesis of 1-cyclohexyl-3-(1H-indazol-4-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1H-indazole-4-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Cyclohexyl isocyanate and 1H-indazole-4-amine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Cyclohexyl-3-(1H-indazol-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The urea linkage allows for substitution reactions, where different substituents can be introduced into the molecule using appropriate reagents and conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
科学的研究の応用
1-Cyclohexyl-3-(1H-indazol-4-yl)urea has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
類似化合物との比較
1-Cyclohexyl-3-(1H-indazol-4-yl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(1H-indazol-3-yl)urea: Similar structure but with the indazole moiety attached at a different position.
1-Cyclohexyl-3-(1H-indazol-5-yl)urea: Another positional isomer with different biological activities.
1-Cyclohexyl-3-(1H-indazol-6-yl)urea: Yet another isomer with unique properties
特性
IUPAC Name |
1-cyclohexyl-3-(1H-indazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14(16-10-5-2-1-3-6-10)17-12-7-4-8-13-11(12)9-15-18-13/h4,7-10H,1-3,5-6H2,(H,15,18)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIIIGHNGAPWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














